molecular formula C8H14N4 B12534217 5-(1H-Imidazol-5-yl)pentanimidamide CAS No. 736875-03-9

5-(1H-Imidazol-5-yl)pentanimidamide

Cat. No.: B12534217
CAS No.: 736875-03-9
M. Wt: 166.22 g/mol
InChI Key: OXAOHPQBCVYLMS-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-5-yl)pentanimidamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Imidazol-5-yl)pentanimidamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Imidazol-5-yl)pentanimidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like dimethyldioxirane for oxidation, reducing agents such as hydrogen gas for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can produce hydrogenated imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-5-yl)pentanimidamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Imidazol-5-yl)pentanimidamide is unique due to its specific structure, which includes a pentanimidamide group attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

736875-03-9

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)pentanimidamide

InChI

InChI=1S/C8H14N4/c9-8(10)4-2-1-3-7-5-11-6-12-7/h5-6H,1-4H2,(H3,9,10)(H,11,12)

InChI Key

OXAOHPQBCVYLMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCCCC(=N)N

Origin of Product

United States

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